furan-2,5-dione; 1H-indene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

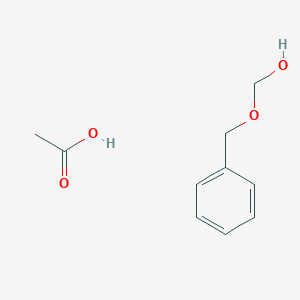

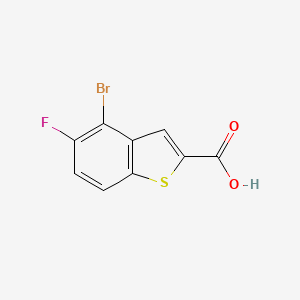

Furan-2,5-dione, also known as maleic anhydride, and 1H-indene are two distinct compounds with significant roles in various chemical processes. Furan-2,5-dione is a versatile chemical used in the production of resins, coatings, and agricultural chemicals. 1H-indene is a bicyclic hydrocarbon with applications in the synthesis of pharmaceuticals and organic materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Furan-2,5-dione can be synthesized through the oxidation of benzene or butane. The most common industrial method involves the catalytic oxidation of n-butane in the presence of vanadium-phosphorus oxide catalysts at high temperatures (400-450°C) and pressures (1-2 atm) .

1H-indene is typically synthesized via the dehydrogenation of indan. This process involves heating indan in the presence of a dehydrogenation catalyst such as palladium on carbon at temperatures around 300-400°C .

Industrial Production Methods

The industrial production of furan-2,5-dione primarily relies on the oxidation of n-butane due to its cost-effectiveness and efficiency. This method produces high yields of furan-2,5-dione with minimal by-products .

1H-indene is produced industrially through the catalytic dehydrogenation of indan. This method is preferred due to its simplicity and the availability of indan as a starting material .

Análisis De Reacciones Químicas

Types of Reactions

Furan-2,5-dione undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form maleic acid.

Diels-Alder Reaction: Reacts with dienes to form cyclohexene derivatives.

Polymerization: Forms polymers when reacted with compounds containing hydroxyl or amine groups.

1H-indene undergoes reactions such as:

Hydrogenation: Converts to indan in the presence of hydrogen and a catalyst.

Electrophilic Substitution: Reacts with electrophiles to form substituted indenes.

Oxidation: Forms indanone when oxidized.

Common Reagents and Conditions

Furan-2,5-dione: Common reagents include water (for hydrolysis), dienes (for Diels-Alder reactions), and alcohols or amines (for polymerization).

1H-indene: Common reagents include hydrogen (for hydrogenation), electrophiles (for substitution), and oxidizing agents (for oxidation).

Major Products Formed

Aplicaciones Científicas De Investigación

Furan-2,5-dione has numerous applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Studied for its potential as a cross-linking agent in biomaterials.

Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of resins, coatings, and agricultural chemicals.

1H-indene is also widely used in research:

Chemistry: Employed in the synthesis of complex organic molecules and materials.

Biology: Explored for its potential as a bioactive compound.

Medicine: Used as a precursor in the synthesis of various pharmaceuticals.

Industry: Applied in the production of specialty chemicals and materials.

Mecanismo De Acción

Furan-2,5-dione

Furan-2,5-dione exerts its effects through its highly reactive anhydride group. This group readily reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of various products. The reactivity of the anhydride group is due to the electron-withdrawing nature of the carbonyl groups, which makes the carbonyl carbon highly electrophilic .

1H-indene

1H-indene’s mechanism of action involves its aromatic ring system, which can participate in electrophilic substitution reactions. The presence of the double bond in the indene structure also allows for reactions such as hydrogenation and oxidation. These reactions are facilitated by the electron-rich nature of the aromatic ring and the double bond .

Comparación Con Compuestos Similares

Furan-2,5-dione

Similar compounds include maleic acid and fumaric acid. Furan-2,5-dione is unique due to its anhydride form, which makes it more reactive than its acid counterparts. This reactivity allows for a wider range of chemical reactions and applications .

1H-indene

Similar compounds include indan and indene derivatives. 1H-indene is unique due to its bicyclic structure, which provides additional stability and reactivity compared to monocyclic compounds. This makes 1H-indene a valuable intermediate in organic synthesis .

Conclusion

Furan-2,5-dione and 1H-indene are versatile compounds with significant roles in various chemical processes Their unique structures and reactivity make them valuable in scientific research and industrial applications

Propiedades

Número CAS |

28476-72-4 |

|---|---|

Fórmula molecular |

C13H10O3 |

Peso molecular |

214.22 g/mol |

Nombre IUPAC |

furan-2,5-dione;1H-indene |

InChI |

InChI=1S/C9H8.C4H2O3/c1-2-5-9-7-3-6-8(9)4-1;5-3-1-2-4(6)7-3/h1-6H,7H2;1-2H |

Clave InChI |

ILXSCDUHHGVMOY-UHFFFAOYSA-N |

SMILES canónico |

C1C=CC2=CC=CC=C21.C1=CC(=O)OC1=O |

Números CAS relacionados |

28476-72-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)

![methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B12101302.png)

![8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B12101318.png)

![tert-butyl N-[(2-chlorophenyl)methyl]carbamate](/img/structure/B12101366.png)

![2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid](/img/structure/B12101368.png)